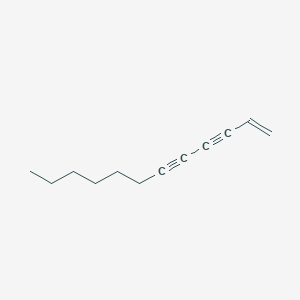

Dodec-1-ene-3,5-diyne

Description

Structure

3D Structure

Properties

CAS No. |

61121-36-6 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

dodec-1-en-3,5-diyne |

InChI |

InChI=1S/C12H16/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4,6,8,10,12H2,2H3 |

InChI Key |

SYTSPZPHTQSSGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC#CC=C |

Origin of Product |

United States |

Mechanistic Investigations of Dodec 1 Ene 3,5 Diyne Reactivity

Elucidation of Reaction Pathways in Synthetic Transformations

The presence of both an alkene and a conjugated diyne system within dodec-1-ene-3,5-diyne provides multiple sites for chemical modification. The elucidation of reaction pathways in its synthetic transformations often involves complex catalytic cycles and the formation of reactive intermediates.

Metal-catalyzed hydrofunctionalization reactions of diynes, including structures analogous to this compound, are powerful tools for the synthesis of functionalized enynes and other valuable organic molecules. The proposed mechanisms for these transformations are highly dependent on the choice of metal catalyst and reaction conditions.

For instance, copper(I)-catalyzed hydroboration of 1,3-diynes is proposed to proceed through the formation of a copper-boryl complex. mdpi.com This complex then undergoes borylcupration across one of the alkyne bonds, forming a metallated intermediate. Subsequent protonolysis of this intermediate yields the monohydroborated product. mdpi.com In the context of ruthenium-catalyzed reactions, a proposed pathway involves the initial insertion of the diyne into a Ru-H bond, generating a ruthenium(II)-enynyl intermediate. This intermediate can then react further, for example, with a borane (B79455) agent via a σ-bond metathesis. mdpi.com

Copper-catalyzed hydroamination reactions of aromatic 1,3-diynes have also been explored. mdpi.com One proposed mechanism involves the initial hydroamination of one alkyne to form an N-alkenyne intermediate. The copper catalyst then activates the remaining alkyne and a nearby C-H bond, leading to intramolecular hydroarylation and subsequent reaction with another amine equivalent to form naphthalenes. mdpi.com

Table 1: Proposed Intermediates in Metal-Catalyzed Hydrofunctionalizations of Diynes

| Catalyst System | Proposed Intermediate | Subsequent Reaction Step |

| Copper(I) / B₂pin₂ | Copper-boryl complex | Borylcupration and protonolysis |

| Ruthenium(II) / Pinacolborane | Ruthenium(II)-enynyl intermediate | σ-bond metathesis |

| Copper(I) Chloride / Amine | N-alkenyne intermediate | Intramolecular hydroarylation |

This table is based on generalized mechanisms for 1,3-diynes, which are structurally related to this compound.

Radical reactions offer a distinct avenue for the functionalization of unsaturated systems like this compound. The generation of radical intermediates can lead to a variety of transformations, including addition and cyclization reactions.

In diyne chemistry, radical addition to one of the alkyne moieties can initiate a cascade of events. For example, the addition of a trifluoromethyl radical (CF₃•) to an alkyne can be followed by a 1,5-hydrogen atom transfer (HAT) to form a new radical intermediate. mdpi.com This intermediate can then undergo cyclization and further reactions to yield complex molecular architectures. mdpi.com The specific reaction pathway is often dictated by the stability of the radical intermediates and the reaction conditions employed.

The ligands coordinated to a metal center and the metal's oxidation state play a pivotal role in directing the outcome of catalytic reactions involving diynes. Ligands can influence the steric and electronic environment of the metal, thereby affecting substrate binding, reactivity, and the stability of intermediates.

In nickel-catalyzed cycloadditions of diynes, for example, the coordination of the diyne to the nickel center is a critical step. researchgate.net The catalytic cycle may involve changes in the oxidation state of nickel, such as oxidative addition and reductive elimination steps. The coordination of both alkyne moieties of the diyne substrate can be important, with one alkyne acting as the reactant and the other as a coordinating ligand to promote key steps like oxidative addition. researchgate.net The nature of other ligands in the coordination sphere, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly impact the efficiency and selectivity of the catalytic process.

Intramolecular Reactivity of the this compound Motif

The conjugated enediyne motif within this compound allows for unique intramolecular reactions, the most prominent of which is the Bergman cyclization. This transformation leads to the formation of highly reactive intermediates with significant implications in chemistry and biology.

The Bergman cyclization is a thermal or photochemically induced rearrangement of an enediyne to a p-benzyne biradical. wikipedia.orgnih.gov This highly reactive intermediate can then abstract hydrogen atoms from a suitable donor, leading to the formation of an aromatic ring. wikipedia.org The reaction is a key step in the mode of action of some naturally occurring antitumor antibiotics. wikipedia.org For the parent enediyne, (Z)-hex-3-ene-1,5-diyne, this cyclization has been extensively studied. nih.gov The formation of the p-benzyne biradical is the rate-limiting step in this process. wikipedia.org

The kinetics and energetics of the Bergman cyclization are influenced by several factors, including the distance between the reacting acetylenic carbons and the strain of the molecule. For the parent (Z)-hex-3-ene-1,5-diyne, the distance between the terminal alkyne carbons (C1-C6) is a critical parameter governing reactivity. researchgate.net An accurate determination of this distance has been a subject of both experimental and computational studies. researchgate.net

Incorporating the enediyne moiety into a cyclic system, as seen in some natural products, can significantly lower the activation barrier for cyclization. wikipedia.org This is due to the ring strain in the reactant, which is released upon cyclization. wikipedia.org For example, placing the enediyne in a 10-membered ring can allow the reaction to proceed at much lower temperatures. wikipedia.org Theoretical studies have also explored variations of the Bergman cyclization, investigating the effects of ionic character on the cyclization barrier. nih.gov

Table 2: Comparison of Activation Barriers for Bergman Cyclization

| Enediyne System | Activation Barrier (kcal/mol) | Key Influencing Factor |

| (Z)-hex-3-ene-1,5-diyne | ~28.2 - 34.3 | Intrinsic reactivity of the acyclic enediyne nih.gov |

| Cyclodeca-3-ene-1,5-diyne | Lower than acyclic systems | Increased ring strain in the reactant wikipedia.org |

| Penta-1,4-diyne anion | +66 | Ionic character and electronic structure nih.gov |

This table provides a comparative overview of activation barriers for the Bergman cyclization in different enediyne systems.

Bergman Cyclization and Formation of p-Benzyne Biradicals

Proximity Effects and Strain Energy in Enediyne Cyclizations

The rate of Bergman cyclization in enediynes is profoundly influenced by geometric and energetic factors, primarily the proximity of the reacting acetylenic carbons and the strain energy of the system. In acyclic enediynes like this compound, these factors contribute to a high activation barrier for cyclization, rendering them significantly more stable than their cyclic counterparts found in nature. organic-chemistry.orgnih.gov

A foundational concept is the "cd-distance" theory, which posits that the distance between the two terminal alkyne carbons (designated C1 and C6 in the parent system) is a critical parameter governing reactivity. organic-chemistry.orgrsc.org For cyclization to occur at or near ambient temperatures, this distance must be within a critical range of approximately 3.2 to 3.3 Å. rsc.org Acyclic enediynes inherently possess a much larger C1-C6 distance; for instance, high-level calculations and spectroscopic measurements on (Z)-hex-3-ene-1,5-diyne show this distance to be around 4.32 Å. researchgate.netresearchgate.net This large separation means that significant thermal energy, often requiring temperatures around 200°C, is necessary to overcome the activation barrier for cycloaromatization. organic-chemistry.org In naturally occurring cyclic enediynes, the macrocyclic ring structure serves to pre-distort the enediyne core, forcing the acetylenic carbons into closer proximity and lowering the activation energy. researchgate.netresearchgate.net

An alternative but complementary model focuses on strain energy, suggesting that the ease of cyclization is determined by the difference in strain between the enediyne ground state and the transition state. organic-chemistry.orgrsc.org An enediyne with a smaller strain energy difference between these two states will undergo cyclization more readily. rsc.org More recent computational models have focused on the "angle distortion" of the proximal alkyne carbons (C2 and C5 in the parent system). This model hypothesizes that the more these interior sp-hybridized carbons are bent from their preferred linear geometry toward the trigonal sp² geometry of the product, the lower the activation energy will be. nih.govrsc.org Acyclic enediynes exhibit interior angles close to the ideal 180°, which correlates with their high kinetic stability, whereas highly reactive cyclic enediynes show significant angular distortion. nih.gov

| Enediyne Type | Parameter | Typical Value | Associated Reactivity |

|---|---|---|---|

| Acyclic (e.g., (Z)-hex-3-ene-1,5-diyne) | C1-C6 Distance | ~4.32 Å researchgate.net | High kinetic stability, requires high temperature (~200°C) for cyclization. organic-chemistry.org |

| Average Interior Angle (Pₐ, Pₑ) | >170° nih.gov | ||

| Reactive Cyclic (e.g., 9-membered ring) | C1-C6 Distance | <3.3 Å rsc.org | Low kinetic stability, cyclizes under ambient conditions. nih.gov |

| Average Interior Angle (Pₐ, Pₑ) | <166° nih.gov |

Cope Rearrangements in Diyne Systems

The Cope rearrangement is a thermal, uncatalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement characteristic of 1,5-dienes. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a concerted, cyclic transition state, typically envisioned as having a chair-like conformation to minimize steric interactions. wikipedia.org The rearrangement is reversible, with the equilibrium position dictated by the relative thermodynamic stability of the starting material and the product. organic-chemistry.org The reaction can be driven toward a specific product if that product is more stable, for instance, by having a more substituted double bond. masterorganicchemistry.com

While the enediyne structure of this compound does not fit the 1,5-diene motif required for a direct Cope rearrangement, this reaction is highly relevant to the broader class of unsaturated systems, particularly 1,5-diynes. In these related systems, the rearrangement can occur, interconverting isomeric structures.

A significant variant is the Oxy-Cope rearrangement, where a hydroxyl group is located at the C3 position of the 1,5-diene framework. masterorganicchemistry.comorganic-chemistry.org The initial rearrangement produces an enol, which rapidly tautomerizes to a stable carbonyl compound. masterorganicchemistry.com This tautomerization provides a strong thermodynamic driving force that renders the Oxy-Cope rearrangement effectively irreversible. masterorganicchemistry.com An even more powerful variant is the anionic Oxy-Cope rearrangement, where the hydroxyl group is first deprotonated to form an alkoxide. The presence of the negative charge dramatically accelerates the reaction rate, by as much as a factor of 10¹⁷, allowing the rearrangement to proceed at much lower temperatures, sometimes even room temperature. organic-chemistry.org

| Rearrangement Type | Typical Substrate | Key Feature | Relative Rate/Conditions |

|---|---|---|---|

| Cope Rearrangement | 1,5-Diene | Reversible, thermally induced (~150-300°C). masterorganicchemistry.commasterorganicchemistry.com | Base rate (Activation Energy ~33 kcal/mol). masterorganicchemistry.com |

| Oxy-Cope Rearrangement | 3-Hydroxy-1,5-diene | Irreversible due to enol-keto tautomerization. masterorganicchemistry.com | Faster than standard Cope. |

| Anionic Oxy-Cope Rearrangement | 3-Alkoxy-1,5-diene (from deprotonation) | Extremely rapid, charge-accelerated rearrangement. organic-chemistry.org | Up to 10¹⁷ times faster than neutral Oxy-Cope; can occur at room temperature. organic-chemistry.org |

Computational Insights into Biradical Stability and Reactivity

Computational chemistry provides essential tools for understanding the complex electronic changes during enediyne cyclization and the nature of the resulting biradical. nih.gov The Bergman cyclization transforms the enediyne into a 1,4-didehydrobenzene (or p-benzyne) biradical, a highly reactive intermediate capable of abstracting hydrogen atoms from nearby molecules. organic-chemistry.org

Density functional theory (DFT) is widely used to model the geometries and reaction pathways of enediyne systems. nih.gov However, due to the multiconfigurational nature of the diradical species, higher-level computational methods such as coupled-cluster theory (e.g., CCSD(T)) are often required for accurate energy calculations. nih.gov For instance, the reaction energy for the cyclization of the parent (Z)-hex-3-ene-1,5-diyne is calculated to be endothermic by about 7.84 kcal/mol at the BS-(U)CCSD/cc-pVDZ level. nih.gov

Computational studies have confirmed that the p-benzyne biradical has a singlet ground state. researchgate.net The energy difference between the singlet and the slightly higher-energy triplet state (the singlet-triplet gap) has been computed to be approximately 3.56 kcal/mol, indicating a preference for the singlet state. researchgate.net The stability and reactivity of the biradical can be modulated by substituents on the enediyne core. Theoretical investigations have shown that placing electron-withdrawing substituents on the alkyne termini can lower the activation barrier for cyclization. researchgate.net This effect is attributed to a reduction in electron-electron repulsion in the transition state, which facilitates the formation of the new carbon-carbon bond. researchgate.net Conversely, adding certain chalcogen-phosphorus substituents to the double bond has been computationally shown to lower the reaction endothermicity, making the formation of the biradical more favorable. nih.gov

| System/Parameter | Computational Method | Calculated Value (kcal/mol) | Significance |

|---|---|---|---|

| Bergman Cyclization ΔErxn ((Z)-hex-3-ene-1,5-diyne) | BS-(U)CCSD/cc-pVDZ | +7.84 nih.gov | The reaction is endothermic for the parent acyclic enediyne. |

| Bergman Cyclization ΔErxn (Oxygen-Phosphorus substituted enediyne) | BS-(U)CCSD/cc-pVDZ | +6.07 nih.gov | Substituents on the 'ene' can lower the reaction energy. |

| p-Benzyne Singlet-Triplet Gap | EOM-SF-CCSD/cc-pVTZ | 3.56 researchgate.net | Confirms a singlet ground state for the resulting biradical. |

| Activation Barrier (Parent Enediyne) | BLYP/6-31G | ~28-32 | High barrier consistent with experimental need for high temperatures. researchgate.net |

| Activation Barrier (Difluoro-substituted enediyne) | BLYP/6-31G | 16.9 researchgate.net | Electron-withdrawing substituents can significantly lower the activation barrier. |

Advanced Spectroscopic and Structural Characterization of Dodec 1 Ene 3,5 Diyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Dodec-1-ene-3,5-diyne, including its connectivity and stereochemistry. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the molecule.

Detailed research findings from analogous systems provide a basis for predicting the spectral data for this compound. The stereochemistry of the C1-C2 double bond, for instance, can be determined from the coupling constant (J-coupling) between the vinylic protons at these positions. A larger coupling constant (typically >12 Hz) is indicative of a trans (E) configuration, while a smaller value (typically <10 Hz) suggests a cis (Z) geometry.

The chemical shifts (δ) of the protons and carbons are highly dependent on their local electronic environment. Protons on the double bond (vinylic) are expected to resonate downfield (higher ppm) compared to those on the saturated alkyl chain. Similarly, the sp-hybridized carbons of the alkyne groups have characteristic chemical shifts that distinguish them from the sp²-hybridized carbons of the alkene and the sp³-hybridized carbons of the hexyl tail. oregonstate.edulibretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to confirm the connectivity between different parts of the molecule.

Interactive Data Table: Predicted ¹H NMR Data for (E)-Dodec-1-ene-3,5-diyne Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity is abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet).

Interactive Data Table: Predicted ¹³C NMR Data for (E)-Dodec-1-ene-3,5-diyne Predicted chemical shifts (δ) are in ppm relative to TMS.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Biradical Detection

A hallmark of enediyne chemistry is the Bergman cyclization, a thermal or photochemical reaction that converts the enediyne core into a highly reactive p-benzyne diradical. organic-chemistry.org This transient species is paramagnetic due to its two unpaired electrons, making Electron Paramagnetic Resonance (EPR) spectroscopy the primary technique for its direct detection and characterization. researchgate.net

Upon heating or irradiation of this compound, the formation of the diradical intermediate could be monitored in situ using EPR. The resulting EPR spectrum would provide critical information about the electronic structure of the biradical. researchgate.net The g-factor, hyperfine coupling constants, and zero-field splitting parameters extracted from the spectrum can confirm the nature of the radical, its symmetry, and the distribution of the unpaired electron spin density. nih.gov In many cases, the diradical is too reactive to observe directly, so spin-trapping agents are used. These agents react with the transient diradical to form a more stable, persistent radical adduct that is readily detectable by EPR.

X-ray Diffraction Analysis for Elucidating Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. For this compound, this technique would yield precise measurements of bond lengths, bond angles, and torsional angles, confirming its covalent structure and revealing its preferred conformation in the crystal lattice.

A critical parameter for enediynes is the distance between the two terminal alkyne carbons (C3 and C6 in this case). This distance is a key determinant of the activation energy for the Bergman cyclization. nih.gov A shorter distance generally correlates with a lower activation barrier and greater reactivity. nih.gov X-ray analysis would provide this distance with high precision, allowing for predictions of the thermal stability and cyclization potential of this compound and its derivatives. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as van der Waals forces, that influence the solid-state architecture.

Interactive Data Table: Key Structural Parameters from X-ray Diffraction of a Generic Acyclic Enediyne

Note: Values are representative and would be precisely determined for the specific crystal structure.

Fourier Transform Microwave Spectroscopy for Gas-Phase Structural Determination

While X-ray diffraction reveals the structure in a solid, condensed phase, Fourier Transform Microwave (FTMW) spectroscopy is a powerful tool for determining the precise molecular structure in the gas phase, free from intermolecular packing forces. academie-sciences.frnist.gov This technique measures the rotational transitions of a molecule with exceptionally high resolution. libretexts.org

For a polar molecule like this compound, an FTMW spectrum would consist of a series of sharp absorption lines corresponding to transitions between different rotational energy levels. By analyzing the frequencies of these transitions, highly accurate rotational constants (A, B, C) can be determined. These constants are inversely related to the molecule's moments of inertia, which in turn depend directly on the molecular geometry. By measuring the spectra of different isotopologues (e.g., containing ¹³C), the positions of individual atoms can be determined with very high precision, leading to an accurate and detailed gas-phase structure. nih.govnih.gov This allows for a direct comparison between the intrinsic, isolated molecular structure and its conformation in the solid state.

Mass Spectrometry for Molecular Identification and Mechanistic Intermediates

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to definitively establish the molecular formula. nih.govnih.gov

Beyond simple identification, MS, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for studying reaction mechanisms. mdpi.commdpi.com For example, if this compound is reacted with a trapping agent or a biological molecule like DNA, ESI-MS can be used to detect and characterize the resulting covalent adducts. By analyzing the mass-to-charge ratio (m/z) of the ions, one can identify reaction intermediates, products, and even transient species that are difficult to isolate. unibo.it Tandem mass spectrometry (MS/MS) experiments, which involve isolating an ion of interest and fragmenting it, can provide further structural information about these intermediates, helping to piece together complex reaction pathways. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies of Dodec 1 Ene 3,5 Diyne Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.netscribd.com DFT calculations can provide detailed information about the distribution of electrons within Dodec-1-ene-3,5-diyne, which is crucial for understanding its reactivity. The energetic profiles of different conformations and reaction pathways can also be determined, offering insights into the molecule's stability and potential transformations.

Key parameters that can be elucidated from DFT studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For conjugated systems like this compound, DFT can accurately model the delocalization of π-electrons across the ene-diyne framework.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 0.8 D |

Note: The data in this table are representative values based on DFT calculations for similar conjugated enediyne systems and are intended for illustrative purposes.

Ab Initio Calculations for High-Level Characterization of this compound and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for characterizing molecular properties. These methods are particularly useful for studying the transition states of reactions involving this compound, providing precise geometries and energies of these transient species. This information is fundamental to understanding reaction mechanisms and kinetics.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed to obtain highly accurate energetic data. While computationally more demanding than DFT, these methods are essential for benchmarking and validating the results from less computationally intensive approaches. For a molecule like this compound, ab initio calculations can provide a detailed picture of the potential energy surface, identifying stable isomers and the energy barriers that separate them.

Molecular Mechanics and Molecular Orbital Studies for Conformational Analysis and Stability

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational landscape of molecules. For a flexible molecule like this compound, with its long alkyl chain, MM simulations can identify low-energy conformers and assess their relative stabilities. nih.gov These studies are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Table 2: Relative Energies of this compound Conformers from Molecular Mechanics

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: This data is illustrative and based on typical energy differences for alkyl chain conformations.

Computational Modeling of Intermolecular Interactions and Supramolecular Assembly of Diyne-Containing Structures

Computational modeling can be used to investigate the intermolecular interactions that govern the self-assembly of molecules containing diyne functionalities into larger supramolecular structures. researchgate.netnih.govsemanticscholar.orgpnas.org For this compound, these interactions could include van der Waals forces, π-π stacking between the conjugated systems of adjacent molecules, and potential hydrogen bonding if suitable functional groups are present in the environment.

Understanding these non-covalent interactions is key to predicting how this compound molecules might arrange themselves in the solid state or in solution. nih.gov These computational studies can provide insights into the formation of ordered assemblies, which can have unique electronic and optical properties. researchgate.net Modeling can help in the rational design of new materials based on the self-assembly of diyne-containing molecules.

Research on Biological Mechanisms Involving Enediyne Motifs

Mechanistic Principles of DNA Cleavage by Enediyne Chromophores (Focus on Biradical Formation and Hydrogen Atom Abstraction)

The remarkable cytotoxicity of enediyne compounds is primarily attributed to their ability to cleave double-stranded DNA. This process is initiated by a molecular rearrangement of the enediyne core, leading to the formation of a highly reactive biradical species. The enediyne functional group, consisting of two triple bonds and one double bond, is the "warhead" of these molecules quora.com.

The key mechanistic step is a cycloaromatization reaction, most commonly the Bergman cyclization, which transforms the enediyne ring into a 1,4-benzenoid diradical quora.commdpi.com. This reaction can be triggered by various factors, including the presence of an external nucleophile or intramolecular nucleophilic attack quora.com. Some enediynes can also undergo a Myers-Saito cyclization, which requires the alkene of the enediyne to be part of a diene system, ultimately forming a cumulene and a radical species quora.commdpi.com.

Once formed, this highly reactive benzenoid diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA mdpi.com. This hydrogen atom abstraction is a critical step in the DNA cleavage process pensoft.netnih.gov. The abstraction of a hydrogen atom by the radical generates a DNA radical, which can then undergo further reactions, ultimately leading to strand scission. The efficiency of hydrogen atom abstraction can be influenced by polar effects, with the presence and location of heteroatoms within the polyaromatic ring system of the biradical playing a significant role in its reactivity pensoft.net.

Activation: A triggering event initiates the cycloaromatization of the enediyne core.

Biradical Formation: The enediyne undergoes Bergman or Myers-Saito cyclization to form a highly reactive benzenoid diradical.

Hydrogen Atom Abstraction: The diradical abstracts hydrogen atoms from the deoxyribose portion of the DNA backbone.

DNA Strand Scission: The resulting DNA radicals lead to the cleavage of the phosphodiester bonds, causing single- or double-strand breaks.

Stabilization Mechanisms of Enediyne Systems within Biomacromolecular Complexes

The inherent reactivity of the enediyne core necessitates a mechanism for its stabilization and transport within biological systems to prevent premature activation and non-specific damage. In nature, many nine-membered enediynes are found as chromoprotein complexes, where the reactive enediyne chromophore is non-covalently bound to a protective apo-protein mdpi.com.

This protein-chromophore interaction serves several crucial functions:

Stabilization: The apo-protein provides a hydrophobic binding pocket that shields the reactive enediyne core from the aqueous environment and potential triggering agents. This stabilization is essential for the producing organism to avoid self-toxicity mdpi.com.

Transport: The binding protein facilitates the transport of the highly reactive enediyne to its target mdpi.com.

Delivery: In some cases, the apo-protein may play a role in the specific delivery of the chromophore to the target DNA.

The interaction between the enediyne chromophore and the apo-protein is a delicate balance. The binding must be strong enough to stabilize the enediyne, yet allow for its release upon reaching the target site. This controlled release is a key aspect of the biological activity of these compounds.

Isolation and Structural Elucidation of Natural Enediyne Products with Dodec-1-ene-3,5-diyne Relevance

The discovery and characterization of natural enediyne products have been pivotal in understanding the chemistry and biology of this class of compounds. These natural products are typically isolated from microbial sources, particularly from various species of Actinomycetes nih.gov. The isolation process often involves sophisticated separation techniques to obtain the pure, and often unstable, enediyne chromophore.

Structural elucidation of these complex molecules has been a significant challenge due to their instability and intricate architectures. A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in determining their structures.

Some of the most well-studied natural enediyne antibiotics that contain a core structure related to this compound include:

| Natural Enediyne Product | Producing Organism | Structural Feature of Note |

| Neocarzinostatin | Streptomyces macromomyceticus | A nine-membered enediyne chromophore complexed with an apo-protein. mdpi.com |

| Calicheamicin (B1180863) | Micromonospora echinospora | A ten-membered enediyne with an allylic trisulfide trigger and an oligosaccharide for DNA recognition. mdpi.com |

| C-1027 | Streptomyces globisporus | A nine-membered enediyne chromophore that does not require an external trigger for activation. mdpi.com |

| Dynemicin | Micromonospora chersina | A hybrid structure containing both an enediyne and an anthraquinone core. |

| Esperamicin | Actinomadura verrucosopora | A ten-membered enediyne with a trisulfide trigger. |

These natural products, while structurally diverse in their peripheral functionalities, all share the central enediyne "warhead" that is responsible for their DNA-cleaving activity.

Investigations into Biosynthetic Pathways of Enediyne Antibiotics

The biosynthesis of the complex enediyne natural products is a fascinating area of research. The enediyne core is synthesized by a unique iterative type I polyketide synthase (PKS) pathway nih.gov. Isotope-labeling experiments and the sequencing of biosynthetic gene clusters have provided significant insights into the assembly of these molecules mdpi.com.

The general biosynthetic strategy for enediyne antibiotics involves a convergent approach where different building blocks are synthesized separately and then assembled mdpi.com. For example, the biosynthesis of the C-1027 chromophore involves the assembly of four distinct building blocks: an enediyne core, a β-amino acid, a deoxy aminosugar, and a benzoxazolinate moiety mdpi.com.

Recent research has identified a common biosynthetic intermediate for all known enediynes, a diiodotetrayne, which unifies the biosynthetic pathways of these potent natural products. The biosynthetic gene clusters for enediyne antibiotics are typically large and contain the genes for the enediyne PKS as well as enzymes responsible for the synthesis of the various peripheral moieties and for tailoring the final molecule mdpi.com. Understanding these biosynthetic pathways opens up opportunities for the engineered biosynthesis of novel enediyne analogs with potentially improved therapeutic properties.

Structure-Activity Relationship Studies Focused on Mechanistic Aspects

Structure-activity relationship (SAR) studies of enediyne antibiotics aim to understand how different structural features of these molecules contribute to their biological activity. These studies are crucial for the design of synthetic enediynes with enhanced potency and selectivity.

Key areas of focus in SAR studies of enediynes include:

The Enediyne Core: Modifications to the nine- or ten-membered enediyne ring can affect the rate and mechanism of cycloaromatization, thereby influencing the efficiency of biradical formation.

The Triggering Mechanism: For enediynes that require activation, the nature of the triggering group (e.g., a trisulfide) is critical for initiating the DNA cleavage process.

The Delivery System: In the case of chromoprotein enediynes, the interaction between the chromophore and the apo-protein is a key factor in the stability and delivery of the drug.

For example, studies on dynemicin A analogs have shown that modifications to the aryl carbamate moieties can significantly impact both in vitro cytotoxicity and in vivo antitumor activity. These studies have also highlighted the importance of stereochemistry at certain positions for biological potency.

Dodec 1 Ene 3,5 Diyne As a Precursor in Advanced Chemical Applications

Supramolecular Chemistry and Self-Assembly of Diyne-Containing Architectures

Supramolecular chemistry focuses on the formation of complex, ordered systems through non-covalent interactions. Molecules containing rigid, linear diyne or polyyne segments are exceptional building blocks for creating such architectures. The self-assembly process is governed by interactions like hydrogen bonding and π-stacking, which guide the molecules to form well-defined, larger structures.

The design of the molecule plays a crucial role in directing the self-assembly pathway. For instance, research on a closely related compound, a 3-hexen-1,5-diyne derivative, demonstrates how environmental conditions can control the formation of distinct supramolecular structures. figshare.com Depending on the conditions, this molecule can organize in two primary ways:

Columnar Liquid-Crystalline Phase: In its condensed state, the molecule self-assembles into a hexagonal columnar mesophase. figshare.com

Organogels: In the presence of apolar solvents like cyclohexane, the molecules form a rectangular, mesomorphic-like organization, leading to the formation of fibers and ultimately a gel. figshare.com

This ability to form different architectures based on environmental triggers highlights the versatility of the ene-diyne core in creating dynamic and responsive soft materials. Furthermore, these self-assembled materials have been shown to exhibit enhanced luminescence, with a significant increase in fluorescence intensity observed upon transitioning from a solution to a gel state. figshare.com

Integration into Conjugated Polymers and Materials with Tunable Properties

The diyne unit is a valuable component in the synthesis of conjugated polymers, which are characterized by a backbone of alternating single and multiple bonds. This extended π-system imparts unique electronic and photophysical properties to the material. rsc.org Integrating the Dodec-1-ene-3,5-diyne core or similar diyne linkages into a polymer chain extends this conjugation, leading to materials with tailored functionalities.

The properties of these polymers are highly tunable. By carefully selecting the end-groups attached to the diyne core or varying the number of alkyne units, researchers can precisely control the material's electronic and optical characteristics. rsc.org A prominent example of a material built from diyne units is Graphdiyne (GDY), a two-dimensional carbon allotrope composed of sp- and sp²-hybridized carbon atoms. xfnano.comnih.gov

Recent research has focused on synthesizing fully π-conjugated, diyne-linked conjugated microporous polymers (CMPs) through palladium-catalyzed alkyne-alkyne coupling reactions. rsc.org These materials exhibit notable properties, as detailed in the table below.

| Property | TPE-Diyne CMP | TBN-Diyne CMP |

| Specific Surface Area | 428 m² g⁻¹ | 256 m² g⁻¹ |

| Specific Capacitance | 39 F g⁻¹ | 32.4 F g⁻¹ |

| Capacitance Retention (2000 cycles) | 98% | 92% |

| Energy Density | 3.82 Wh kg⁻¹ | 3 Wh kg⁻¹ |

| Thermal Stability | Stable up to 800 °C | Stable up to 800 °C |

| Data sourced from research on diyne-linked conjugated microporous polymers for supercapacitor applications. rsc.org |

The high thermal stability, defined microporosity, and excellent electrochemical performance make these diyne-containing polymers promising candidates for next-generation energy storage applications. rsc.org

Exploration in Photon Energy Storage Materials Based on Diyne Cores

The diyne core is instrumental in the development of advanced photon energy storage materials, often referred to as molecular solar thermal systems. These materials capture and store solar energy within strained chemical bonds via a photo-induced transformation and can later release this energy as heat upon demand. mit.edubrandeis.edu

A successful strategy involves functionalizing diacetylene derivatives—which share the core structure of this compound—with photochromic azobenzene (B91143) moieties. brandeis.edursc.org The energy storage mechanism is a multi-step process:

Energy Capture: Upon irradiation with filtered sunlight, the azobenzene units undergo a trans to cis isomerization.

Structural Disruption: This change in molecular shape disrupts the highly ordered crystalline packing of the material.

Phase Change & Energy Storage: The material transitions from a crystalline solid to a metastable amorphous solid or liquid state. Energy is stored both in the strained chemical bonds of the cis-azobenzene and in the latent heat of the phase change. brandeis.edursc.org

This dual mechanism allows these materials to achieve exceptionally high energy densities. The stored energy can be released as heat when the azobenzene isomerizes back to its trans state, which can be triggered by heat or light.

| Compound Derivative | Linker Type | Alkyl Spacer Length | Stored Energy Density |

| Compound 1 | Amide | Dodeca-5,7-diyne | ~150 kJ mol⁻¹ |

| Compound 2 | Amide | Hexadeca-7,9-diyne | ~165 kJ mol⁻¹ |

| Compound 3 | Amide | Docosa-10,12-diyne | ~176 kJ mol⁻¹ |

| Compound 4 | Ester | Docosa-10,12-diyne | ~130 kJ mol⁻¹ |

| Data adapted from studies on azobenzene-functionalized diacetylenes. mit.edubrandeis.edursc.org |

The results demonstrate that by combining a diyne core with a photochromic trigger, materials can be engineered to store solar energy at densities more than double that of pristine azobenzene. brandeis.edursc.org

Development of Optoelectronic Components and Nanomaterials from Polyynes

Polyynes, which are one-dimensional chains of sp-hybridized carbon atoms (−C≡C−n), represent a unique class of carbon nanostructures. rsc.orgwikipedia.org Their rigid, rod-like structure and high electrical conductivity make them prime candidates for use as "molecular wires" in nano-scale electronics and optoelectronic devices. wikipedia.org A significant challenge is the inherent instability of long polyyne chains; however, this can be overcome by encapsulating the chains within protective structures like double-walled carbon nanotubes. rsc.orgwikipedia.org

The diyne unit is also the fundamental building block for Graphdiyne (GDY), a 2D carbon nanomaterial with a unique network of sp- and sp²-hybridized carbon. nih.govresearchgate.net The versatile chemistry of GDY allows for its fabrication into a wide array of nanostructures, each with potential applications in optoelectronics and other advanced fields. xfnano.comnih.gov

| GDY Nanostructure | Demonstrated Applications |

| Nanosheets/Films | High-efficiency UV photodetectors, Perovskite and dye-sensitized solar cells. researchgate.net |

| Nanowires | Catalysis, Electronics. nih.gov |

| Nanotube Arrays | Energy storage, Field emission displays. nih.gov |

| Ordered Stripe Arrays | Nanoelectronics, Anisotropic conductive films. nih.gov |

| Quantum Dots | Biosensing, Bioimaging. nih.gov |

| Data compiled from reviews on Graphdiyne synthesis and applications. xfnano.comnih.govresearchgate.netnih.gov |

The diverse morphologies of GDY-based materials, all originating from the diyne linkage, underscore their potential to create next-generation solar cells, catalysts, and optoelectronic components. xfnano.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.